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Compound of Interest

Compound Name: Dibutyl dodecanedioate

Cat. No.: B106364 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective spectroscopic comparison of dibutyl dodecanedioate with

related diesters, offering insights into how molecular structure influences spectral

characteristics. The data presented facilitates the identification and differentiation of these

compounds, which are often used as plasticizers, solvents, and formulation excipients in

various scientific and industrial applications.

Comparative Spectroscopic Data
The following tables summarize key spectroscopic data for dibutyl dodecanedioate and

selected analogous esters. The comparison includes dibutyl esters of varying aliphatic chain

lengths (adipate, sebacate) and an aromatic dicarboxylate (phthalate) to highlight spectral

differences arising from both the length of the diacid backbone and the presence of aromaticity.

Note: Experimental spectra for dibutyl dodecanedioate were not readily available. The

presented data are predicted based on established spectroscopic principles and trends

observed from its shorter-chain homologues, dibutyl adipate and dibutyl sebacate.

Table 1: Key Infrared (IR) Absorption Bands (cm⁻¹)
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Compound Structure
C-H Stretch
(sp³)

C=O Stretch
(Ester)

C-O Stretch
(Ester)

Dibutyl

Dodecanedioate

C₄H₉OOC-

(CH₂)₁₀-

COOC₄H₉

~2960, 2870 ~1738 ~1245, 1170

Dibutyl Sebacate

C₄H₉OOC-

(CH₂)₈-

COOC₄H₉

2958, 2860 1736 1243, 1171

Dibutyl Adipate

C₄H₉OOC-

(CH₂)₄-

COOC₄H₉

2960, 2872 1735 1246, 1175

Dibutyl Phthalate
C₆H₄(COOC₄H₉)

₂

~3070 (sp²),

2960, 2874 (sp³)
1727[1] 1282, 1076[2]

Table 2: ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

Compoun
d

-O-CH₂-
CH₂CH₂C
H₃

-CO-CH₂-
CH₂-

-(CH₂)-
(Internal)

-O-CH₂-
CH₂-
CH₂CH₃

-CH₂-CH₃
Aromatic
Protons

Dibutyl

Dodecane

dioate

~4.05 (t) ~2.28 (t)

~1.62

(quint),

~1.27 (m)

~1.61

(sext)
~0.93 (t) -

Dibutyl

Sebacate
4.07 (t) 2.29 (t)

1.62

(quint),

1.30 (m)

1.62 (sext) 0.94 (t) -

Dibutyl

Adipate
~4.05 (t) ~2.29 (t) ~1.66 (m)

~1.60

(sext)
~0.92 (t) -

Dibutyl

Phthalate
4.30 (t) - - 1.70 (sext) 0.97 (t)

7.53 (m),

7.70 (m)

Table 3: ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
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Compoun
d

C=O -O-CH₂- -CO-CH₂-

Butyl
Chain (-
CH₂CH₂C
H₃)

Diacid
Chain
(Internal -
CH₂-)

Aromatic
Carbons

Dibutyl

Dodecane

dioate

~173.9 ~64.2 ~34.4

~30.7,

~19.2,

~13.7

~29.3,

~29.2,

~25.1

-

Dibutyl

Sebacate
173.8 64.1 34.4

30.8, 19.2,

13.7
29.1, 25.0 -

Dibutyl

Adipate
~173.6 ~64.0 ~34.1

~30.7,

~19.2,

~13.7

~24.5 -

Dibutyl

Phthalate[1

]

167.2 ~65.8 -
~30.4,

18.8, 13.3
-

132.0

(quat.),

131.0,

128.8

Table 4: Key Mass Spectrometry Fragments (Electron Ionization, m/z)
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Compound
Molecular
Formula

MW
Molecular
Ion (M⁺)

Base Peak
Key
Fragments

Dibutyl

Dodecanedio

ate

C₂₀H₃₈O₄ 342.5

342

(weak/absent

)

56

285 [M-

C₄H₉O]⁺, 269

[M-OC₄H₉-

H₂O]⁺, 255

Dibutyl

Sebacate
C₁₈H₃₄O₄ 314.5

314

(weak/absent

)

56

257 [M-

C₄H₉O]⁺,

241, 185, 143

Dibutyl

Adipate
C₁₄H₂₆O₄ 258.4

258

(weak/absent

)

56

201 [M-

C₄H₉O]⁺,

185, 129, 111

Dibutyl

Phthalate
C₁₆H₂₂O₄ 278.3 278 (present) 149

223 [M-

C₄H₉]⁺, 205

[M-OC₄H₉]⁺,

167

Experimental Protocols
The data presented are typically acquired using standard spectroscopic techniques as outlined

below.

Fourier Transform Infrared (FTIR) Spectroscopy
Method: Attenuated Total Reflectance (ATR) is commonly used for liquid samples. A small

drop of the ester is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. An average of

16 to 32 scans is often used to improve the signal-to-noise ratio. A background spectrum of

the clean, empty ATR crystal is recorded prior to the sample measurement and automatically

subtracted.

Sample Preparation: Samples are analyzed neat, without any special preparation.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 10-20 mg of the ester is dissolved in ~0.6 mL of a

deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube. A small amount of

tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm), although

modern spectrometers can reference the residual solvent peak (δ 7.26 ppm for CDCl₃).

¹H NMR Acquisition: Spectra are acquired on a spectrometer operating at a frequency of 300

MHz or higher. Key parameters include a 30-45° pulse angle and a relaxation delay of 1-2

seconds.

¹³C NMR Acquisition: Spectra are typically acquired on the same instrument using a proton-

decoupled pulse sequence to ensure each unique carbon appears as a single line. A wider

spectral window and a longer acquisition time with more scans are required compared to ¹H

NMR.

Gas Chromatography-Mass Spectrometry (GC-MS)
Method: This technique separates the components of a sample before ionization and mass

analysis, making it ideal for purity assessment and identification.

Sample Preparation: The ester is diluted in a volatile organic solvent (e.g., dichloromethane

or hexane) to a concentration of approximately 1 mg/mL.

Chromatography: 1 µL of the diluted sample is injected into the GC, which is equipped with a

capillary column (e.g., DB-5ms). The oven temperature is programmed to ramp from a low

initial temperature (e.g., 50°C) to a high final temperature (e.g., 300°C) to ensure elution of

the compound.

Mass Spectrometry: As the compound elutes from the GC column, it enters the mass

spectrometer. Electron Ionization (EI) at a standard energy of 70 eV is typically used to

fragment the molecule. The mass analyzer then separates the resulting ions by their mass-

to-charge ratio (m/z).

Visualized Workflow
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The following diagram illustrates the logical workflow for a comprehensive spectroscopic

comparison of chemical compounds like esters.

Caption: Logical workflow for the spectroscopic analysis and comparison of esters.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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